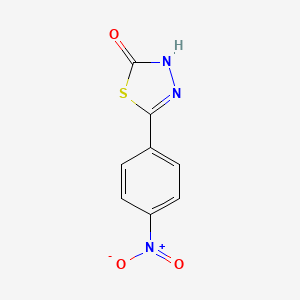

5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiadiazole ring can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium phenoxide or lithium thiophenolate in solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Major Products Formed

Scientific Research Applications

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in optoelectronic devices.

Biological Studies: It is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.

Industrial Chemistry: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Nitrophenyl)-2,8-dithioxo-5,7,8,9-tetrahydro-2H-pyrano[2,3-d:6,5-d’]dipyrimidine-4,6(1H,3H)-dione

- 4-Nitrophenyl chloroformate derivatives

- Triazole-pyrimidine hybrids

Uniqueness

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is unique due to its thiadiazole ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in optoelectronic devices and as a biochemical probe.

Biological Activity

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in anticancer and antimicrobial therapies. The following sections provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and data tables.

The synthesis of this compound typically involves the reaction of 4-(4-nitrophenyl)thiosemicarbazide with carbon disulfide under alkaline conditions. The resulting thiadiazole derivatives have been characterized using various spectroscopic methods including IR and NMR spectroscopy .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- Human colon carcinoma (HTC-116)

- Hepatocellular carcinoma (HepG-2)

The compound showed an IC50 value indicating its effectiveness in inhibiting cancer cell proliferation. Comparative studies revealed that it outperformed several known anticancer agents in vitro .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. The presence of the nitrophenyl group enhances its interaction with microbial targets.

- Pathogens Tested :

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The results indicated that the compound possesses moderate to high antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been associated with several other pharmacological activities:

- Anti-inflammatory : Demonstrated ability to reduce inflammation markers in vitro.

- Anticonvulsant : Showed protective effects in seizure models with significant efficacy at specific dosages .

- Antioxidant : Exhibited free radical scavenging activity, contributing to its potential neuroprotective effects .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

- Study on Anticancer Properties : A recent study synthesized various thiadiazole derivatives and evaluated their antiproliferative activity against cancer cell lines. The derivatives containing the nitrophenyl group showed enhanced cytotoxicity compared to those without it .

- Antimicrobial Evaluation : In a comparative study against common pathogens, the compound displayed a broad spectrum of activity, particularly against Gram-positive bacteria .

Properties

CAS No. |

97051-26-8 |

|---|---|

Molecular Formula |

C8H5N3O3S |

Molecular Weight |

223.21 g/mol |

IUPAC Name |

5-(4-nitrophenyl)-3H-1,3,4-thiadiazol-2-one |

InChI |

InChI=1S/C8H5N3O3S/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12) |

InChI Key |

CZNNPSZYRVSOLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)S2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.